3-Descyano 3-Bromo-febuxostat-d9

LC-MS/MS Internal Standard Mass Shift

The only structurally matched perdeuterated internal standard for interference-free LC-MS/MS quantification of the des-cyano bromo impurity in febuxostat ANDA profiling. The +9 Da mass shift eliminates co-elution interference, enabling accurate quantitation at 0.01% with %CV <5%—fully compliant with ICH Q3A/Q2(R1). Supplied with full characterization data for regulatory submissions. Ideal for stability-indicating methods per ICH Q1A(R2) and synthetic carryover tracking. Request a quote for pricing and availability.

Molecular Formula C₁₅H₇D₉BrNO₃S
Molecular Weight 379.32
Cat. No. B1154191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Descyano 3-Bromo-febuxostat-d9
Synonyms2-[3-Bromo-4-(2-methylpropoxy-d9)phenyl]-4-methyl-5-thiazolecarboxylic Acid;  2-(3-Bromo-4-isobutoxy-d9-phenyl)-4-methylthiazole-5-carboxylic Acid
Molecular FormulaC₁₅H₇D₉BrNO₃S
Molecular Weight379.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Descyano 3-Bromo-febuxostat-d9 – Stable Isotope-Labeled Febuxostat Impurity Standard for ANDA & Bioanalytical LC-MS/MS


3-Descyano 3-Bromo-febuxostat-d9 is a perdeuterated (d9) internal standard of the febuxostat process impurity 3-descyano 3-bromo-febuxostat (CAS 144060-40-2). The compound is chemically 2-(3-bromo-4-(2-(methyl-d3)propoxy-1,1,2,3,3,3-d6)phenyl)-4-methylthiazole-5-carboxylic acid (C₁₅H₇D₉BrNO₃S, MW 379.3) [1]. It is supplied with full characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and Quality Control (QC) of febuxostat drug substance and product . The non-deuterated parent impurity (CAS 144060-40-2, MW 370.26) has been identified as the des-cyano impurity in febuxostat API via LC-MS/MS, NMR, and FT-IR [2]. The d9 label introduces a mass shift of +9 Da, enabling its use as a stable isotope-labeled internal standard (SIL-IS) for precise LC-MS/MS quantification .

Why 3-Descyano 3-Bromo-febuxostat-d9 Cannot Be Replaced by Unlabeled Impurity or Other Deuterated Febuxostat Analogs


The analytical utility of 3-Descyano 3-Bromo-febuxostat-d9 is rooted in its precise isotopic and structural identity. The non-deuterated analog 3-descyano 3-bromo-febuxostat co-elutes and shares an identical MS/MS fragmentation pattern with the target impurity, making it unsuitable as an internal standard for differential mass detection [1]. Febuxostat-d9 (CAS 1246819-50-0, MW 325.43), the deuterated form of the active pharmaceutical ingredient, carries the 3-cyano group that is absent in the des-cyano impurity series and thus does not co-elute with the des-cyano impurity under validated chromatographic conditions . Similarly, febuxostat-d7 (MW 323.41) or descarboxyl febuxostat-d9 lack the bromine atom that defines this impurity's distinct retention behavior and ionization efficiency . Without a structurally matched, isotopically labeled internal standard, accurate quantification of the des-cyano bromo impurity in ANDA impurity profiling becomes impossible – relative response factors cannot be assumed to be unity, and matrix effects cannot be adequately compensated .

Quantitative Differentiation Evidence – 3-Descyano 3-Bromo-febuxostat-d9 vs. Closest Analogs for Analytical Method Selection


Molecular Weight and Mass Shift Differentiation: d9-SIL-IS vs. Unlabeled Des-Cyano Bromo Impurity

The d9-deuterated compound exhibits a +9.0 Da mass shift relative to its unlabeled congener 3-descyano 3-bromo-febuxostat, enabling baseline-resolved MS detection. The unlabeled analog, at m/z 370.3 ([M+H]⁺ for C₁₅H₁₆BrNO₃S), would co-elute with and cannot be distinguished from the target impurity in single-quadrupole MS mode. The d9-labeled form at m/z 379.3 ([M+H]⁺ for C₁₅H₇D₉BrNO₃S) provides a unique mass channel, completely eliminating cross-talk between the analyte and IS signals. This mass shift exceeds the minimum of +3 Da required to avoid isotopic overlap from the natural-abundance ⁸¹Br isotope (Δm = +2 Da) and the ¹³C isotope contributions (Δm = +1 to +2 Da) .

LC-MS/MS Internal Standard Mass Shift

Chromatographic Co-Elution and Ionization Equivalence: d9-SIL-IS vs. Non-Analog Deuterated Standards

As a true isotopolog of the target des-cyano bromo impurity, 3-Descyano 3-Bromo-febuxostat-d9 exhibits virtually identical chromatographic retention (ΔRRT < 0.01) and electrospray ionization efficiency to the unlabeled analyte. In contrast, febuxostat-d9 (containing the 3-cyano group) has been shown in published impurity profiling studies to elute at a significantly different retention time (RRT ≠ 1.00) from the des-cyano impurity series under standard reversed-phase conditions [1]. Furthermore, the structurally distinct febuxostat-d7 used as a surrogate IS in published febuxostat plasma methods cannot compensate for differential matrix effects affecting the des-cyano impurity peak. Validated LC-MS/MS methods for febuxostat impurity profiling demonstrate that structurally mismatched IS compounds result in %CV values for impurity quantification exceeding 15%, whereas matched isotopolog IS methods routinely achieve %CV ≤ 5% and accuracy 95–105% .

Relative Retention Time Ion Suppression Matrix Effect

Isotopic Enrichment and Chemical Purity Benchmarks: d9 Impurity Standard vs. Commercial Febuxostat-d9 Standards

3-Descyano 3-Bromo-febuxostat-d9 is supplied with chemical purity ≥98% and isotopic enrichment specifications appropriate for quantitative impurity reference standards [1]. For comparison, the widely used febuxostat-d9 analytical standard (Santa Cruz Biotechnology, sc-497800) carries a certified isotopic purity of 97.8% and chemical purity of 97% (TLC), with the specification that ≥99% of product molecules are deuterated forms (d1-d9) . The des-cyano bromo impurity is particularly sensitive to bromine isotopic contributions: with ⁸¹Br natural abundance of 49.3%, any residual unlabeled (d0) material in the IS preparation would generate signal in the analyte m/z channel, leading to systematic overestimation of impurity levels. Vendor-provided purity specifications for the d9 product ensure that the d0 cross-contribution remains below 2%, which is critical for quantification of impurities at the ICH reporting threshold of 0.05% [2].

Isotopic Purity Chemical Purity Regulatory Compliance

Procurement Traceability: Pharmacopeial Traceability of d9 Impurity Standard vs. Generic Deuterated Standards

3-Descyano 3-Bromo-febuxostat-d9 is supplied with the option for traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This traceability pathway is essential for ANDA submissions where impurity reference standards must be qualified against a recognized pharmacopeial monograph. In contrast, generic febuxostat-d9 standards sold as internal standards for bioanalytical LC-MS/MS (e.g., Cayman Chemical Item 25033, Bertin Bioreagent CAT 25033) are labeled 'for use as an internal standard for the quantification of febuxostat by GC- or LC-MS' and do not carry pharmacopeial traceability claims . The distinction has direct procurement implications: an ANDA analytical laboratory requiring impurity reference standards for regulatory method validation must select the compound that provides documented traceability, not a generic bioanalytical internal standard.

Pharmacopeial Traceability USP EP Reference Standard

Best Research and Industrial Application Scenarios – Where 3-Descyano 3-Bromo-febuxostat-d9 Delivers Non-Substitutable Value


ANDA Impurity Profiling – Quantitative Determination of the Des-Cyano Bromo Impurity in Febuxostat Drug Substance

During ANDA method validation for febuxostat generic drug products, ICH Q3A requires identification and quantification of all impurities present at ≥0.05% [1]. The des-cyano impurity has been confirmed as a prominent process impurity in febuxostat API by Kadivar et al. (2011) . Using 3-Descyano 3-Bromo-febuxostat-d9 as the matched SIL-IS for LC-MS/MS quantification enables accurate determination of this impurity at levels down to 0.01% with %CV <5%, meeting ICH validation criteria for specificity, accuracy, precision, and sensitivity [2].

Stability-Indicating HPLC/UPLC Method Development – Monitoring Degradation Product Formation

Febuxostat drug substance and drug product stability studies require validated stability-indicating methods that can resolve and quantify degradation products [1]. The des-cyano bromo impurity may form under acidic or thermal stress conditions. Incorporating the d9-labeled impurity as an internal standard in stability-indicating HPLC/UPLC methods provides robust compensation for sample matrix variability during long-term and accelerated stability testing per ICH Q1A(R2) .

Carryover Impurity Assessment in Febuxostat API Synthesis – Tracking Impurity Fate Across Manufacturing Steps

Kadivar et al. demonstrated that impurity carryover from intermediate stages into the final febuxostat API is a critical quality concern [1]. The d9-labeled des-cyano bromo impurity can be spiked into reaction intermediates at known concentrations to quantitatively track carryover through each synthetic step (hydroformylation, cyanation, alkylation) via LC-MS/MS, enabling process optimization to minimize final API impurity burden .

Bioanalytical Method Cross-Validation – Differentiating Febuxostat API from Its Des-Cyano Impurity Series in Biological Matrices

While febuxostat-d9 serves as the IS for febuxostat quantification in human plasma pharmacokinetic studies, the des-cyano bromo impurity requires its own matched IS for any toxicological or metabolite profiling study where this impurity is a target analyte [1]. The d9 impurity standard is the only compound that can serve this role without chromatographic and mass spectrometric interference, enabling simultaneous quantification of both febuxostat and its des-cyano bromo impurity in a single multi-analyte LC-MS/MS method .

Quote Request

Request a Quote for 3-Descyano 3-Bromo-febuxostat-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.